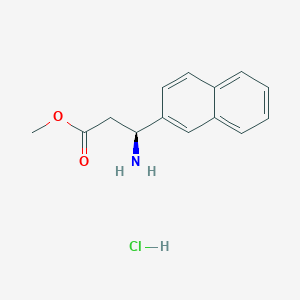

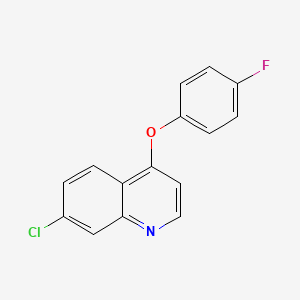

![molecular formula C11H14N2O B1651290 スピロ[フロ[2,3-b]ピリジン-3(2H),4'-ピペリジン] CAS No. 1254981-64-0](/img/structure/B1651290.png)

スピロ[フロ[2,3-b]ピリジン-3(2H),4'-ピペリジン]

説明

Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24. The purity is usually 95%.

BenchChem offers high-quality Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アルドース還元酵素阻害剤

スピロ[フロ[2,3-b]ピリジン-3(2H),4’-ピペリジン] 化合物は、アルドース還元酵素を阻害することが明らかになっています . アルドース還元酵素は、グルコースの代謝に関与する酵素であり、その阻害は糖尿病に関連する合併症の治療に役立ちます .

電気触媒的応用

特定の化合物の電気触媒的カスケード変換は、スピロ[フロ[2,3-b]ピリジン-3(2H),4’-ピペリジン] 化合物の生成につながる可能性があります . このプロセスは選択的、容易、および効率的であり、これらの化合物を合成するための有望な方法となります .

薬理学的に活性な複素環系

スピロ[フロ[2,3-b]ピリジン-3(2H),4’-ピペリジン] 化合物は、薬理学的に活性な複素環系です . それらは様々な生物医学的応用を持ち、さらなる研究のための興味深い対象となっています .

リレー環化異性化

スピロ[フロ[2,3-b]ピリジン-3(2H),4’-ピペリジン] 化合物は、リレー環化異性化プロセスを通じて合成することができます . このプロセスには、金、パラジウム、およびリン酸の使用が含まれます .

複雑な複素環の合成

フロ[2,3-b]ピリジン誘導体は、さらに複雑な複素環に変換することができます . これにより、それらは幅広い化合物の合成に役立ちます .

作用機序

Target of Action

It’s known that furo[2,3-b]pyridine derivatives can be constructed through a multi-catalytic protocol involving gold, palladium, and phosphoric acid

Mode of Action

The compound is part of the furo[2,3-b]pyridine derivatives, which are constructed through a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process . This suggests that the compound may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

As a furo[2,3-b]pyridine derivative, it’s possible that it may influence pathways related to cycloisomerisation and cycloaddition . .

Result of Action

As a furo[2,3-b]pyridine derivative, it’s possible that it may have similar effects as other compounds in this class . .

生化学分析

Biochemical Properties

Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] plays a crucial role in biochemical reactions, particularly in the context of medicinal chemistry. It interacts with several enzymes and proteins, including serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions are primarily characterized by strong binding affinities, which suggest that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] can disrupt key cellular signaling pathways .

Cellular Effects

Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated its cytotoxic activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231, while exhibiting minimal selectivity toward normal cells . This indicates that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] can effectively target cancer cells without causing substantial harm to healthy cells.

Molecular Mechanism

The molecular mechanism of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] involves its binding interactions with key biomolecules. It has been found to inhibit or activate enzymes, leading to changes in gene expression and disruption of cellular signaling pathways . Molecular docking studies have revealed that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] exhibits strong binding affinities to AKT1, ERα, and HER2, suggesting that it can interfere with the normal functioning of these proteins and thereby exert its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] remains stable under specific conditions, allowing for sustained activity over extended periods

Dosage Effects in Animal Models

The effects of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential risks.

Metabolic Pathways

Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can influence its efficacy and safety, making it essential to understand its metabolic pathways and their implications for therapeutic applications.

Transport and Distribution

Within cells and tissues, Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications.

特性

IUPAC Name |

spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-9-10(13-5-1)14-8-11(9)3-6-12-7-4-11/h1-2,5,12H,3-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXJNBBFVSIROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246072 | |

| Record name | Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254981-64-0 | |

| Record name | Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254981-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

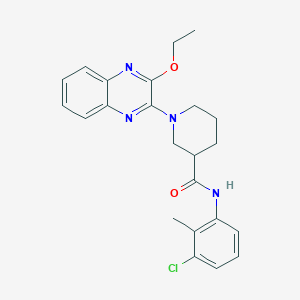

![2-(3-fluorobenzyl)-N,4-diisopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B1651207.png)

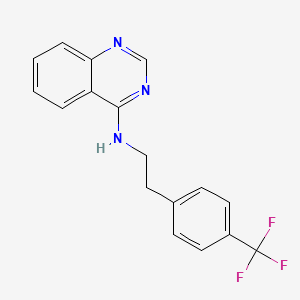

![2-[5,7-dimethyl-2-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1651211.png)

![2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide](/img/structure/B1651212.png)

![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B1651213.png)

![N-isopropyl-5-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B1651214.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-7-(5-chloro-2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1651215.png)

![6-benzyl-2-{[(4-ethoxyphenyl)amino]methyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1651218.png)

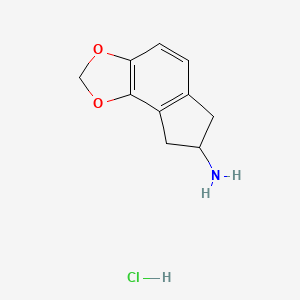

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one hydrochloride](/img/structure/B1651228.png)